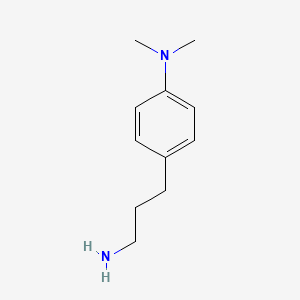

4-(3-aminopropil)-N,N-dimetil anilina

Descripción general

Descripción

4-(3-aminopropyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(3-aminopropyl)-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-aminopropyl)-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-aminopropyl)-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de Derivado Aminopropil de Vidrio

Este compuesto es útil en la formación de derivado aminopropil de vidrio . Este proceso implica la reacción del grupo amino en el compuesto con la superficie del vidrio, lo que lleva a la formación de un enlace covalente. Esta modificación puede cambiar las propiedades de la superficie del vidrio, haciéndola más adecuada para ciertas aplicaciones .

Adsorbente para Cromatografía de Afinidad

El compuesto actúa como un adsorbente para la cromatografía de afinidad . En esta aplicación, el compuesto se utiliza para recubrir la superficie de la columna cromatográfica. Los grupos amino en el compuesto pueden interactuar con varias sustancias, lo que permite separarlas en función de su afinidad por el compuesto .

Preparación de Diapositivas con Carga Positiva

Se utiliza para preparar diapositivas con carga positiva adecuadas para su uso con varios procedimientos inmunohistoquímicos e hibridación in situ . La carga positiva en las diapositivas puede ayudar a atraer y unir moléculas cargadas negativamente, como el ADN o el ARN, lo que hace que estas técnicas sean más efectivas .

Adhesivos y Productos Químicos de Sellado

El compuesto se utiliza como adhesivos y productos químicos de sellado . Los grupos amino en el compuesto pueden reaccionar con otras sustancias para formar enlaces fuertes, lo que lo hace útil en la producción de adhesivos y selladores .

Aditivos para Pinturas y Aditivos para Recubrimientos

Se utiliza como aditivos para pinturas y aditivos para recubrimientos . El compuesto puede mejorar las propiedades de las pinturas y los recubrimientos, como su adhesión a las superficies, su durabilidad y su resistencia a las condiciones ambientales .

Reactivo de Sililación para Recubrir Superficies de Vidrio y Sílice

El compuesto se utiliza como reactivo de sililación para recubrir superficies de vidrio y sílice . Este proceso implica la reacción del compuesto con la superficie del vidrio o la sílice, lo que lleva a la formación de una capa protectora. Esto puede mejorar las propiedades de la superficie, como su resistencia al agua y otras sustancias .

Entrecruzamiento e Inmovilización de Proteínas y Otras Moléculas

Se utiliza para entrecruzar e inmovilizar proteínas y otras moléculas . Los grupos amino en el compuesto pueden reaccionar con varias sustancias, lo que permite que se entrecrucen o se inmovilicen. Esto puede ser útil en diversas aplicaciones, como el desarrollo de biosensores o la inmovilización de enzimas .

Modificación de la Superficie de Nanopartículas de Óxido Metálico

El compuesto se ha utilizado para la modificación química de las superficies de nanopartículas de óxido metálico (MONP) . La introducción de amina (NH 2) mejora su dispersibilidad y propiedad antibacteriana. Las APTES-MONPs tienen diversas aplicaciones directas en sensores electroquímicos, catalizadores y emulsiones de Pickering .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

It’s worth noting that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) . Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface. A stable, covalent bond forms within 2 minutes .

Biochemical Pathways

It’s known that polyamine oxidase (pao) can oxidize spermidine (spd) and spermine (spm) to produce 1,3-diaminopropane, h2o2, and n-(3-aminopropyl)-4-aminobutanal or 4-aminobutanal . This suggests that 4-(3-aminopropyl)-N,N-dimethylaniline might be involved in the terminal catabolic pathways of polyamines .

Result of Action

It’s known that aptes-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . Further experimentation is needed to evaluate toxicity to other cell types in extended culture .

Action Environment

APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves . The target organs of APTES are nerves, liver, and kidney .

Análisis Bioquímico

Biochemical Properties

4-(3-aminopropyl)-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. It interacts with enzymes such as polyamine oxidases and amine oxidases, which are involved in the catabolism of polyamines. These interactions lead to the production of hydrogen peroxide and other byproducts, which can have various effects on cellular processes .

Cellular Effects

4-(3-aminopropyl)-N,N-dimethylaniline influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ion channels and protein kinases, leading to changes in cellular responses to external stimuli . Additionally, this compound can impact the expression of genes involved in stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-(3-aminopropyl)-N,N-dimethylaniline involves its binding interactions with biomolecules such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, it can inhibit the activity of polyamine oxidases, resulting in altered levels of polyamines and their metabolites . These changes can influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-aminopropyl)-N,N-dimethylaniline can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(3-aminopropyl)-N,N-dimethylaniline can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, as well as changes in the nervous system . These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

4-(3-aminopropyl)-N,N-dimethylaniline is involved in various metabolic pathways, including those related to polyamine metabolism. It interacts with enzymes such as polyamine oxidases and amine oxidases, leading to the production of metabolites such as hydrogen peroxide and 4-aminobutanal . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular processes and responses to environmental stimuli .

Transport and Distribution

The transport and distribution of 4-(3-aminopropyl)-N,N-dimethylaniline within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, it may be transported into cells via polyamine transporters and distributed to various organelles, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of 4-(3-aminopropyl)-N,N-dimethylaniline can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

4-(3-aminopropyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADHKBMNOCRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577066 | |

| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112103-97-6 | |

| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminopropyl)-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)